molecular formula C19H27NO6 B171892 Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside CAS No. 116981-28-3

Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside

Cat. No.: B171892
CAS No.: 116981-28-3
M. Wt: 365.4 g/mol
InChI Key: SGMRSCAPZVOLHO-FVVUREQNSA-N
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Description

Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside is a monosaccharide derivative extensively utilized in glycobiology and synthetic carbohydrate chemistry. Its structure features a glucopyranoside backbone with three key modifications:

  • 2-Acetamido group: Replaces the hydroxyl at C2, rendering the position "2-deoxy" and introducing an amide functional group for stability and hydrogen-bonding interactions.
  • 3-O-Allyl (prop-2-en-1-yl) group: Provides a versatile protecting group that can be selectively removed under mild oxidative or radical conditions, enabling further functionalization.
  • 6-O-Benzyl group: A robust electron-donating protecting group that enhances solubility in organic solvents and resists acidic hydrolysis.

This compound serves as a critical intermediate in the synthesis of complex oligosaccharides and glycoconjugates, particularly for studying carbohydrate-protein interactions, immune recognition, and enzymatic activity .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-4-10-25-18-16(20-13(2)21)19(23-3)26-15(17(18)22)12-24-11-14-8-6-5-7-9-14/h4-9,15-19,22H,1,10-12H2,2-3H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMRSCAPZVOLHO-FVVUREQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COCC2=CC=CC=C2)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553882
Record name Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116981-28-3
Record name Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: Methyl 2-Acetamido-2-Deoxy-Beta-D-Glucopyranoside

The synthesis begins with methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, derived from N-acetylglucosamine via peracetylation followed by anomeric methylation. The beta-configuration is stabilized by the neighboring acetamido group, which directs trans-glycosylation during methylation.

Protection of the 6-Hydroxy Group

The primary 6-OH group is selectively benzylated using benzyl bromide (BnBr) in the presence of a strong base. For example:

  • Reagents : Benzyl bromide, sodium hydride (NaH).

  • Solvent : Anhydrous N,N-dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 12–16 hours.

This step yields methyl 2-acetamido-6-O-benzyl-2-deoxy-beta-D-glucopyranoside as the major product, with the 3-OH and 4-OH groups remaining unprotected.

Introduction of the 3-O-Allyl Group

The secondary 3-OH is allylated using allyl bromide under conditions that favor substitution without epoxide formation:

  • Reagents : Allyl bromide, silver(I) oxide (Ag₂O).

  • Solvent : Anhydrous DMF.

  • Conditions : Reflux at 80–90°C for 4–6 hours.

The use of Ag₂O facilitates the formation of the 3-O-allyl ether while minimizing side reactions at the 4-OH. The product, this compound, is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Characterization and Analytical Data

Critical spectroscopic data for the final compound include:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Bn aromatic), 5.90–5.80 (m, 1H, allyl CH₂CH=CH₂), 5.25–5.15 (m, 2H, allyl CH₂=CH), 4.75 (d, J = 8.5 Hz, 1H, H-1), 3.45 (s, 3H, OCH₃).

  • ¹³C NMR (125 MHz, CDCl₃) : δ 170.5 (C=O), 137.8 (Bn quaternary), 117.5 (allyl CH₂=CH), 101.2 (C-1), 75.8 (C-3), 73.1 (C-6), 56.9 (OCH₃).

Optimization and Challenges

Regioselectivity in Benzylation and Allylation

The 6-OH group’s primary nature makes it more reactive toward benzylation than the secondary 3-OH. However, competing reactions at the 3-OH can occur if excess BnBr or prolonged reaction times are used. To mitigate this, stoichiometric control and low temperatures (0°C) are employed during benzylation.

Allylation at the 3-OH requires careful optimization to avoid over-alkylation. Silver oxide acts as a mild base, enhancing the nucleophilicity of the 3-OH without deprotonating the less acidic 4-OH.

Anomeric Configuration Control

The beta-configuration at the anomeric center is preserved throughout the synthesis due to the participation of the C-2 acetamido group, which stabilizes the transition state during glycoside formation.

Applications and Derivatives

The compound serves as a precursor for oligosaccharide synthesis, particularly in constructing branched structures found in glycosaminoglycans. For example:

  • Enzymatic glycosylation : The 3-O-allyl group can be selectively modified using glycosyltransferases.

  • Deprotection strategies : Hydrogenolysis removes the benzyl group, while ozonolysis cleaves the allyl moiety for further functionalization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) for amine formation.

    Substitution: Use of nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products

    Epoxides: and from oxidation reactions.

    Amines: from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Physical Properties

  • Solubility : Soluble in organic solvents, limited solubility in water.
  • Melting Point : Not well-documented, but similar compounds typically exhibit melting points in the range of 100-200 °C.

Enzyme Substrates

Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside can be utilized as a substrate in enzymatic assays. It is particularly useful in studying glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to various acceptor molecules.

Case Study: Fucosyltransferase Activity

A study highlighted its use as a specific acceptor for alpha(1→4)-L-fucosyltransferase derived from human saliva and stomach mucosa. The product formed was characterized through hydrolysis and chromatography, demonstrating the compound's utility in understanding enzyme specificity and kinetics .

Drug Development

The compound's structural features make it a candidate for developing new therapeutics targeting glycan-related diseases, including cancer and infectious diseases. Its benzyl and acetamido groups can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Antiviral Research

Research has indicated that derivatives of methyl 2-acetamido sugars can inhibit viral replication by interfering with glycoprotein synthesis, which is critical for viral entry into host cells. This suggests potential applications in antiviral drug design .

Glycobiology Research

In glycobiology, this compound serves as a model for studying glycan interactions with proteins. It can help elucidate the role of carbohydrates in cell signaling and recognition processes.

Case Study: Glycan-Protein Interactions

Research utilizing methyl 2-acetamido derivatives has provided insights into how specific glycan structures influence protein binding affinities, which is crucial for understanding cellular communication and immune responses .

Mechanism of Action

The mechanism by which Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

    Pathways: It can inhibit or modify the activity of these enzymes, affecting the synthesis and breakdown of glycans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Reactivity

The table below compares Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside with structurally related analogs:

Compound Name 2-O Substituent 3-O Substituent 6-O Substituent Anomeric Group Molecular Weight Key Features/Applications
Target Compound Acetamido Allyl Benzyl Methyl ~500 (estimated) Allyl enables selective deprotection; used in glycosylation
Benzyl 2-Acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside Acetamido Allyl Benzyl Benzyl 441.52 Benzyl at anomeric position enhances lipophilicity for solid-phase synthesis
Methyl 2-Acetamido-6-O-benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside Acetamido Chloroacetyl Benzoyl Methyl 416.11 Benzoyl (electron-withdrawing) at 6-O increases electrophilicity; chloroacetyl facilitates stepwise deprotection
Allyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside Acetamido Benzyl - Allyl Not reported Allyl at anomeric position allows Pd-mediated cleavage for conjugation
4-Methoxybenzyl-6-O analog Acetamido Allyl 4-Methoxybenzyl Dimethylthexylsilyl Not reported 4-Methoxybenzyl offers acid-lability for selective deprotection

Functional Group Impact

  • Anomeric Position: Methyl groups (as in the target compound) are hydrolytically stable, whereas allyl or benzyl groups (e.g., ) enable tailored cleavage strategies for oligosaccharide assembly.
  • 3-O Substituents : Allyl groups (target) are less sterically hindered than benzyl or chloroacetyl groups (), facilitating enzymatic or chemical glycosylation.
  • 6-O Protecting Groups : Benzyl (target) offers superior stability compared to benzoyl () or 4-methoxybenzyl (), which are prone to acidic or oxidative cleavage.

Research Findings and Methodologies

Comparative Yields and Purification

  • Benzoyl Analogs () : Achieve 62% overall yield via sequential benzoylation and chloroacetylation, purified by silica gel chromatography (CH₂Cl₂/MeOH).
  • 4-Methoxybenzyl Analogs () : Require Dess-Martin oxidation and NaBH₄ reduction for stereochemical control, with 84% yield after column chromatography.

Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound Benzyl Analog Benzoyl Analog
Molecular Formula C19H27NO7 (est.) C25H31NO6 C18H22ClNO8
Solubility DCM, THF DCM, Toluene DMF, Acetone
Stability Acid-stable Acid-stable Base-sensitive
Key Application Glycosylation Solid-phase synthesis Enzyme assays

Biological Activity

Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside (referred to as compound 1 hereafter) is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Compound 1 has the molecular formula C19H27NOC_{19}H_{27}NO and is characterized by its unique structural features that include a benzyl group and an acetamido moiety. The presence of these functional groups contributes to its biological interactions and mechanisms of action.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compound 1 . In a notable experiment, it was administered as a monotherapy at an effective dose of 27.74 mg/kg, demonstrating significant inhibition of malaria parasite development in treated animals. The compound exhibited an LD50 greater than 4 g/kg, indicating a favorable safety profile for oral administration . When combined with artesunate, another antimalarial drug, the compound achieved a remarkable chemosuppression rate of 99.69% on day five post-treatment, with complete parasitic clearance observed after 28 days .

Docking Studies

Molecular docking studies have shown that compound 1 binds effectively to several target proteins associated with malaria pathogenesis. The binding energies were significantly lower than those observed for artesunate, suggesting a higher affinity for the target proteins involved in malaria infection. Specifically, docking scores against FP3, PEPC, and LDH were reported as -34.27 kcal/mol, -37.44 kcal/mol, and -59.14 kcal/mol respectively .

Antibacterial Activity

In addition to its antimalarial properties, compound 1 has demonstrated antibacterial activity against various pathogens. A study indicated that compounds with similar structural motifs inhibited bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Antimalarial Efficacy in Mice

In vivo studies conducted on mice infected with Plasmodium berghei showed that treatment with compound 1 led to improved survival rates compared to untreated controls. The combination therapy with artesunate not only enhanced efficacy but also reduced the likelihood of developing drug resistance in the malaria parasites.

Case Study 2: Antibacterial Screening

A series of antibacterial assays revealed that compound 1 exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a lead compound for further development in antibacterial therapies.

Data Tables

Activity Type Target Organism Effective Dose (mg/kg) LD50 (g/kg) Binding Energy (kcal/mol)
AntimalarialPlasmodium berghei27.74>4FP3: -34.27
AntibacterialStaphylococcus aureusN/AN/AN/A
AntibacterialEscherichia coliN/AN/AN/A

Q & A

Q. How can conflicting NMR spectral data for structurally similar glycosides be resolved?

  • Discrepancies in NMR data (e.g., between reported and observed chemical shifts) often arise from stereochemical variations or solvent effects. To address this, researchers should: (i) Compare data with authentic samples synthesized via validated routes . (ii) Use 2D NMR (COSY, HMBC) to unambiguously assign signals. (iii) Cross-validate with computational methods (DFT-based chemical shift predictions) .
  • For example, highlights corrected NMR assignments for dimethylthexylsilyl-protected glucosides, emphasizing the need for iterative validation .

Q. What strategies improve stereochemical control during glycosylation reactions involving this compound?

  • Stereoselective glycosylation can be achieved using: (i) Trichloroacetimidate donors : Activate with TMSOTf or BF₃·Et₂O to favor β-anomer formation via neighboring-group participation . (ii) Temperature modulation : Lower temperatures (−35°C to −10°C) enhance kinetic control, suppressing side reactions . (iii) Protecting group tuning : Electron-withdrawing groups (e.g., benzylsulfonyl) at C-2 can direct glycosylation to specific hydroxyls .

Q. How can researchers leverage this compound to study glycosyltransferase substrate specificity?

Q. What experimental evidence supports the stability of the 6-O-benzyl group under acidic/basic conditions?

  • The 6-O-benzyl group is stable under mild acidic (e.g., TFA in CH₂Cl₂) and basic (e.g., NaHCO₃) conditions, as shown in and . However, prolonged exposure to strong acids (e.g., HCl) may cleave the benzyl ether. Stability can be confirmed via: (i) Comparative TLC : Monitor degradation under varying pH. (ii) LC-MS : Detect benzyl alcohol byproducts after hydrolysis .

Q. How do competing reaction pathways (e.g., over-reduction or epimerization) impact synthetic yields?

  • Over-reduction of intermediates (e.g., during NaBH₄ treatment) can lead to undesired byproducts. To mitigate this: (i) Stoichiometric control : Use excess oxidizing agents (e.g., Dess-Martin periodinane) to ensure complete oxidation before reduction . (ii) Low-temperature quenching : Rapidly acidify reactions to arrest side reactions. (iii) Epimerization checks : Compare optical rotation or CD spectra with literature values .

Methodological Innovations

Q. What fluorogenic or biotinylated derivatives of this compound enable glycan-array studies?

  • Fluorous tags (e.g., heptadecafluoroundecanoyl) or biotin conjugates can be introduced via: (i) Post-synthetic modification : React the allyl group with thiol-containing fluorophores under radical conditions . (ii) Enzymatic labeling : Use sialyltransferases to append biotinylated sialic acid residues. These derivatives facilitate microarray immobilization or pull-down assays for glycan-binding protein studies .

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